molecular formula C11H12FN3 B1360970 5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole CAS No. 885277-90-7

5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole

Cat. No. B1360970
M. Wt: 205.23 g/mol
InChI Key: ALCGMNWDBVLARA-UHFFFAOYSA-N
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Description

“5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole” is a chemical compound with the molecular formula C11H12FN3 . It has a molecular weight of 205.23 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole” is 1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole” is a solid compound . It has a molecular weight of 205.23 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Fluorescent Sensing

5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole derivatives have been used in the development of fluorescent sensors. For example, a study by Liu et al. (2009) discusses a Zn(2+) fluorescent sensor derived from 2-(pyridin-2-yl)benzoimidazole, which shows a Zn(2+)-specific emission shift and enhancement, behaving as a ratiometric sensor. This sensor has been tested for intracellular Zn(2+) imaging in HeLa cells using a confocal microscope (Liu et al., 2009).

Anticancer Activity

Benzimidazole-based derivatives have been studied for their potential anticancer activity. Zhao et al. (2015) researched Zn(II) complexes bearing benzimidazole-based derivatives, assessing their biological activities against human cancer cell lines. The study indicates that these compounds, especially in certain configurations, exhibit significant cytotoxic properties against carcinoma cells (Zhao et al., 2015).

Catalysis in Organic Synthesis

In the field of organic synthesis, derivatives of 5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole have been used as ligands to promote catalytic reactions. Jia et al. (2011) investigated the use of substituted 2-pyridin-2-yl-1H-benzoimidazoles for CuI-catalyzed hydroxylation of aryl bromides. This work highlights the effectiveness of these compounds in facilitating transformations of both electron-rich and electronic-deficient aryl bromides (Jia et al., 2011).

Antimicrobial Agents

Some studies have focused on synthesizing derivatives of this compound for antimicrobial applications. El-Meguid (2014) synthesized compounds containing the 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl and/or pyrrole analogues, evaluating their antimicrobial activities. These compounds were found to be effective against various bacteria and fungi (El-Meguid, 2014).

Pharmaceutical Development

Derivatives of 5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole have been explored for various pharmaceutical applications. For instance, the development of new antihypertensive agents incorporating substituted-benzimidazole was reported by Sharma et al. (2010). This research demonstrated significant antihypertensive activity in comparison to standard drugs (Sharma et al., 2010).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCGMNWDBVLARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649182
Record name 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

CAS RN

885277-90-7
Record name 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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